![molecular formula C11H13BrO2 B3120028 3-(3-Bromophenoxy)tetrahydropyran CAS No. 258523-55-6](/img/structure/B3120028.png)
3-(3-Bromophenoxy)tetrahydropyran
Overview
Description
3-(3-Bromophenoxy)tetrahydropyran, also known as BPTP, is a chemical compound that has been the focus of significant research in recent years. It is a halogenated heterocycle used as a building block in organic synthesis .
Synthesis Analysis
Tetrahydropyrans are important motifs in biologically active molecules. Common strategies for their synthesis are based on typical retrosynthetic disconnections . For instance, 2-tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C11H13BrO2. It is a six-membered ring containing five carbon atoms and one oxygen atom .
Chemical Reactions Analysis
Tetrahydropyrans are synthesized through various methods, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .
Scientific Research Applications
Pyrolysis Studies and Mechanistic Insights
A study focused on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, which shares a close structural relationship with 3-(3-Bromophenoxy)tetrahydropyran. The research explored the gas-phase pyrolysis in a static system, yielding insights into the homogeneity, unimolecular nature, and first-order rate law consistency of the pyrolysis process. Theoretical calculations suggested a mechanism involving a four-membered cyclic transition state, underlining the influence of the phenoxy group and the polarization of bonds in the rate-determining process (Álvarez-Aular et al., 2018).
Synthesis of Novel Compounds
Another research avenue for this compound is its use in the synthesis of complex organic compounds. For example, the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes has been utilized to synthesize tetrahydropyranones with significant diastereoselectivity, leading to novel anticancer compounds. This demonstrates the compound's role in facilitating the creation of biologically active molecules with potential pharmaceutical applications (Bora et al., 2023).
Antioxidant and Biological Activities
The structural motif of bromophenols, to which this compound is related, has been identified in compounds extracted from marine algae, exhibiting potent DPPH radical scavenging activity. These findings suggest the potential of bromophenol derivatives in antioxidant applications, highlighting their relevance in studies aimed at discovering new natural antioxidants (Li et al., 2008).
Material Science Applications
Research into the functionalization of cellulose with this compound derivatives has led to the development of novel polymers such as 3-mono-O-hydroxyethyl cellulose. These materials exhibit solubility in water and avoid thermoreversible gelation, demonstrating the compound's utility in creating functionalized polymers with unique properties (Fenn & Heinze, 2009).
Organic Synthesis and Catalysis
The compound has also played a role in studies focusing on the stereochemistry of nucleophilic substitution reactions, where its derivatives are used to understand the effects of substituents on the conformation and reactivity of oxocarbenium ions. This research provides valuable insights into the mechanisms of organic reactions, aiding in the development of more efficient synthetic methodologies (Ayala et al., 2003).
Safety and Hazards
Future Directions
Tetrahydropyrans are structural motifs abundantly present in a range of biologically important marine natural products. Therefore, significant efforts have been made to develop efficient and versatile methods for the synthesis of tetrahydropyran derivatives . These efforts will likely continue in the future, given the importance of these compounds in various fields, including pharmaceuticals.
Mechanism of Action
properties
IUPAC Name |
3-(3-bromophenoxy)oxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11H,2,5-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPPMSSSKRCJMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)OC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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